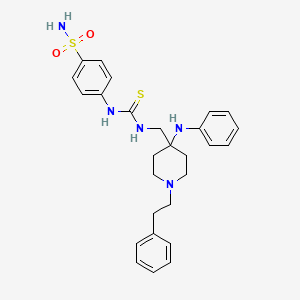
Fluorescent Brightener 134
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescent Brightener 134, also known as C.I. Fluorescent Brightener 90, is an optical brightener dye. It is widely used in various industries to enhance the brightness and whiteness of materials by absorbing ultraviolet light and re-emitting it as visible blue light . The compound has the molecular formula C34H28N10Na2O8S2 and a molecular weight of 814.76 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 134 involves multiple steps, including the condensation of specific aromatic compounds with sulfonic acid groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fluorescent Brightener 134 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
Fluorescent Brightener 134 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and tracking molecules in various chemical reactions.
Biology: Employed in fluorescence microscopy to stain and visualize biological samples.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the textile, paper, and detergent industries to enhance the brightness and whiteness of products
Mecanismo De Acción
The mechanism of action of Fluorescent Brightener 134 involves the absorption of ultraviolet light and the subsequent emission of visible blue light. The molecular targets and pathways involved include the aromatic rings and sulfonic acid groups that facilitate this energy transfer .
Comparación Con Compuestos Similares
Fluorescent Brightener 134 can be compared with other similar compounds, such as:
Calcofluor White: Another stilbene-based fluorescent brightener used in similar applications.
Fluorescent Brightener 113: A related compound with similar optical properties but different chemical structure.
Fluorescent Brightener 71 and 85: Other stilbene derivatives with comparable fluorescence characteristics.
Uniqueness: this compound is unique due to its specific molecular structure, which provides optimal fluorescence properties for various applications. Its ability to absorb UV light and emit blue light makes it particularly effective in enhancing the brightness and whiteness of materials .
Propiedades
Fórmula molecular |
C34H28N10Na2O8S2 |
|---|---|
Peso molecular |
814.8 g/mol |
Nombre IUPAC |
disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b14-13+;; |
Clave InChI |
BDYOOAPDMVGPIQ-QDBORUFSSA-L |
SMILES isomérico |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
SMILES canónico |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


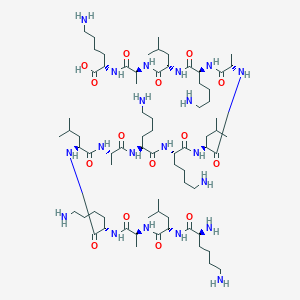


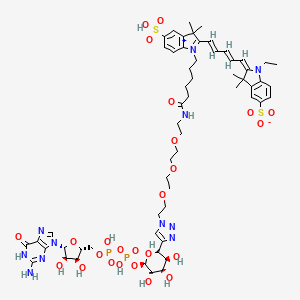
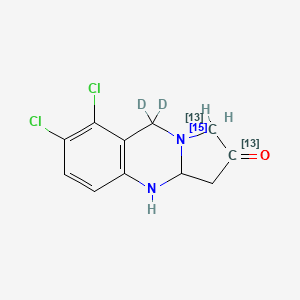
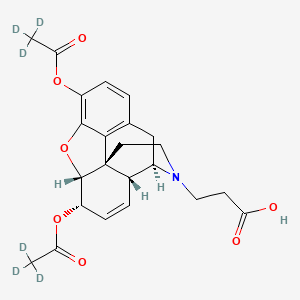
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)


![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)
